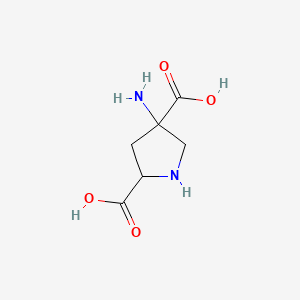

4-Aminopyrrolidine-2,4-dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

LY-314593的合成涉及到(2R,4R)-4-氨基吡咯烷-2,4-二羧酸的制备反应条件通常涉及使用特定的催化剂和溶剂以确保高产率和纯度 .

工业生产方法

在工业环境中,LY-314593的生产通过使用优化的反应条件来扩大规模,以确保一致性和效率。该过程涉及严格的质量控制措施,以保持化合物的纯度和效力。 最终产品通常以淡黄色粉末的形式获得,其纯度≥98%,由高效液相色谱法测定 .

化学反应分析

反应类型

LY-314593经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的衍生物。

还原: 还原反应可以改变官能团,导致形成还原的类似物。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及各种催化剂以促进取代反应。 反应条件被仔细控制以获得所需的产品 .

形成的主要产物

科学研究应用

Neuroscience

(2R,4R)-APDC has been extensively studied for its neuroprotective effects. It demonstrates potential in the following areas:

- Epilepsy Research : Activation of group II mGluRs by (2R,4R)-APDC has been shown to inhibit the development of kindled epilepsy in animal models. This suggests its potential use as an anticonvulsant agent .

- Neuroprotection : Studies indicate that (2R,4R)-APDC can protect against excitotoxic neuronal death, making it a candidate for treating neurodegenerative diseases .

Pharmacological Studies

(2R,4R)-APDC's pharmacological profile includes:

- Agonist Activity : It has been synthesized to produce various N(1)-substituted analogues that exhibit agonist, partial agonist, or antagonist activity at mGluRs . This versatility allows for tailored therapeutic approaches depending on the desired receptor interaction.

- Cyclic AMP Modulation : The compound effectively decreases forskolin-stimulated cAMP formation in the rat cerebral cortex, indicating its role in modulating intracellular signaling pathways .

Potential Therapeutic Applications

The unique properties of (2R,4R)-APDC have led to investigations into its therapeutic potential:

- Anti-HBV Activity : Initial studies suggest that compounds like (2R,4R)-APDC may enhance innate immunity against hepatitis B virus (HBV) by acting on pattern recognition receptors in hepatocytes .

- Motor Response Enhancement : Research indicates that (2R,4R)-APDC can enhance motor responses produced by D1 receptor activation, which could be beneficial in conditions like Parkinson's disease .

Case Studies

Several studies highlight the efficacy and potential applications of (2R,4R)-APDC:

作用机制

LY-314593通过选择性地结合II类代谢型谷氨酸受体发挥作用。这种结合调节这些受体的活性,导致细胞信号通路发生变化。 该化合物抑制NADPH氧化酶依赖性活性氧物种系统,该系统在各种细胞过程中起作用 .

相似化合物的比较

类似化合物

与LY-314593类似的化合物包括:

- (1S,3R)-1-氨基环戊烷-1,3-二羧酸

- (2S,4S)-4-氨基吡咯烷-2,4-二羧酸

- (2R,4S)-4-氨基吡咯烷-2,4-二羧酸

独特性

LY-314593的独特之处在于其作为II类代谢型谷氨酸受体激动剂的高选择性和效力。 与其他类似化合物不同,LY-314593在其他谷氨酸受体亚型中没有表现出明显的活性,这使其成为研究特定受体功能的宝贵工具 .

生物活性

4-Aminopyrrolidine-2,4-dicarboxylic acid (APDC) is a compound that has garnered attention for its biological activity, particularly as an agonist for metabotropic glutamate receptors (mGluRs). This article provides a detailed overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

APDC exists in several isomeric forms, with the (2R,4R)-isomer being the most studied due to its significant biological activity. The synthesis of APDC has been achieved through various methods, including enantioselective approaches that ensure high purity and yield of the desired isomer. For instance, one method involves the Ag-catalyzed cycloaddition of azomethine ylides with alkylidene azlactones, which has been shown to produce APDC derivatives with high diastereo- and enantioselectivity .

Metabotropic Glutamate Receptor Agonism

APDC primarily acts as a selective agonist for group II mGluRs. Research has demonstrated that the (2R,4R)-isomer exhibits a high affinity for these receptors, with an IC50 value of approximately 6.49 µM for [3H] glutamate binding . This interaction is stereospecific, as other isomers did not show significant binding affinity. The activation of mGluRs by APDC leads to various downstream effects:

- Inhibition of cAMP Formation : APDC effectively decreases forskolin-stimulated cAMP formation in rat cerebral cortex tissue, with an EC50 of 14.51 µM .

- Phosphoinositide Hydrolysis : While the (1S,3R)-ACPD variant stimulates phosphoinositide hydrolysis, APDC does not exhibit this effect even at higher concentrations (up to 100 µM) .

Neuroprotective and Anticonvulsant Properties

The anticonvulsant properties of APDC have been investigated through in vivo studies. Notably, intracerebral injection of (1S,3R)-ACPD induced seizures in mice, which were effectively blocked by systemic administration of APDC . This suggests that APDC may have potential therapeutic applications in managing seizure disorders.

Case Studies and Research Findings

Several studies have explored the implications of APDC in neurological conditions:

- Diffuse Lewy Body Disease (DLBD) : Research indicates abnormal expression and signaling of mGluRs in patients with DLBD. The findings suggest that targeting mGluRs could provide therapeutic avenues for managing symptoms associated with this degenerative disease .

- Pharmacological Characterization : A comprehensive pharmacological characterization highlighted the selective nature of APDC as an mGluR agonist. This specificity may be crucial for developing drugs that minimize side effects associated with non-selective receptor activation .

Data Table: Biological Activity Summary

| Activity | Effect | EC50/IC50 Value |

|---|---|---|

| mGluR Binding | High affinity | IC50 = 6.49 µM |

| Inhibition of cAMP Formation | Decreased stimulation | EC50 = 14.51 µM |

| Phosphoinositide Hydrolysis | No significant effect | N/A |

| Anticonvulsant Activity | Blocked seizures induced by ACPD | EC50 = 271 mg/kg (ip) |

属性

IUPAC Name |

4-aminopyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。